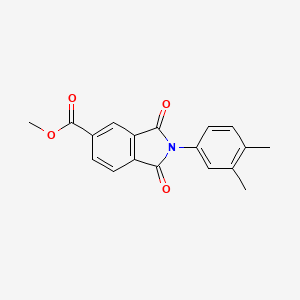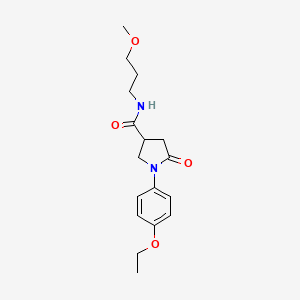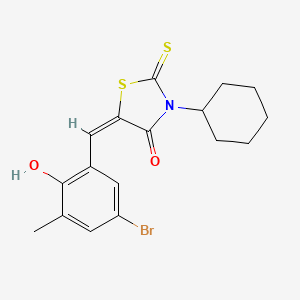
methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound with a complex structure that includes a phthalimide core
准备方法
合成路线和反应条件
2-(3,4-二甲基苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸甲酯的合成通常包括以下步骤:
邻苯二甲酰亚胺核心的形成: 第一步涉及邻苯二甲酸酐与适当的胺反应形成邻苯二甲酰亚胺核心。该反应通常在脱水剂(如乙酸酐)存在下进行。
二甲基苯基基团的引入: 下一步涉及通过弗里德尔-克拉夫茨酰化反应引入3,4-二甲基苯基基团。该反应通常使用三氯化铝作为催化剂。
酯化: 最后一步是在强酸(如硫酸)存在下用甲醇酯化羧酸基团,形成甲酯。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但规模更大,并且针对产量和纯度进行了优化。这可能包括连续流动反应、使用更高效的催化剂以及先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯环上的甲基上。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以在邻苯二甲酰亚胺核心的羰基上发生。硼氢化钠或氢化铝锂是常用的还原剂。
取代: 芳香环可以发生亲电取代反应。卤化、硝化和磺化是常见的例子,分别使用溴、硝酸和硫酸等试剂。
常见试剂和条件
氧化: 碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 乙酸中的溴用于溴化。
主要产物
氧化: 从甲基形成羧酸。
还原: 从羰基形成醇。
取代: 形成卤代、硝化或磺化衍生物。
科学研究应用
化学
在有机合成中,2-(3,4-二甲基苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸甲酯用作更复杂分子的构建模块。它用于合成各种杂环化合物,并作为制备药物的中间体。
生物学
该化合物在开发新药方面具有潜在的应用。它的结构允许与各种生物靶标相互作用,使其成为开发抗炎、抗菌和抗癌药物的候选药物。
医学
在药物化学中,该化合物因其药理特性而受到探索。其衍生物因其潜在的治疗效果而被研究,并作为药物发现中的先导化合物。
工业
在工业领域,该化合物可用于制造染料、颜料和聚合物。其稳定性和反应性使其适合材料科学中的各种应用。
作用机制
2-(3,4-二甲基苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。邻苯二甲酰亚胺核心可以与酶和受体相互作用,调节它们的活性。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。确切的途径取决于具体的应用和所涉及的生物系统。
相似化合物的比较
类似化合物
邻苯二甲酰亚胺: 母体化合物,广泛用于有机合成。
N-取代邻苯二甲酰亚胺: 在氮原子上具有不同取代基的变体。
二甲基邻苯二甲酰亚胺: 在邻苯二甲酰亚胺核心上具有甲基的更简单的类似物。
独特性
2-(3,4-二甲基苯基)-1,3-二氧代-2,3-二氢-1H-异吲哚-5-羧酸甲酯因存在3,4-二甲基苯基基团而具有独特性,该基团赋予了独特的化学和物理性质。这种取代会影响化合物的反应性、溶解度和生物活性,使其成为特定应用的宝贵化合物,而类似化合物可能不适合这些应用。
属性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
methyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-4-6-13(8-11(10)2)19-16(20)14-7-5-12(18(22)23-3)9-15(14)17(19)21/h4-9H,1-3H3 |
InChI 键 |
ICTTYRSAQDVVHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)
![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)
